molecular formula C17H14N2O3S3 B4557352 N-(2-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(2-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B4557352
M. Wt: 390.5 g/mol
InChI Key: GGEMCFKZONIVOE-UVTDQMKNSA-N
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Description

N-(2-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C17H14N2O3S3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.01665583 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches and Characterization : Novel derivatives of this compound have been synthesized and characterized, demonstrating potential in various biological activities. These derivatives have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their synthesis involves reactions such as addition of ethyl α-bromoacetate and sodium acetate in dry ethanol to precursor compounds, followed by characterization using spectral methods (Küçükgüzel et al., 2013).

Anticancer Applications

Anticancer Activity : Certain hydroxyl-containing benzo[b]thiophene analogs related to this compound have shown selectivity towards laryngeal cancer cells, demonstrating anticancer activity. This activity is attributed to the hydroxyl group present in the compound, which is crucial for its anticancer effects. The compounds also enhance antioxidant enzyme activity and induce apoptosis in cancer cells (Haridevamuthu et al., 2023).

Antimicrobial Applications

Antibacterial and Antifungal Agents : Compounds synthesized from this chemical framework have exhibited notable antibacterial and antifungal activities. This includes the preparation of compounds by condensation reactions, followed by testing against various microbial strains, showcasing their potential as antimicrobial agents (Zala et al., 2015).

Antiviral Applications

Anti-HCV Activity : Derivatives of this compound have been evaluated for their ability to inhibit the HCV NS5B RNA-dependent RNA polymerase, showcasing modest inhibition. This suggests potential applications in developing therapeutic agents against hepatitis C virus (Küçükgüzel et al., 2013).

Molecular Docking and Simulation Studies

Molecular Docking Studies : Investigations into the interaction between similar compounds and proteins through molecular docking and simulation studies have been conducted. These studies aim to predict strong interactions with specific proteins, aiding in the development of combinational therapy strategies to enhance drug bioavailability (Haridevamuthu et al., 2023).

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c20-13-6-2-1-5-12(13)18-15(21)7-8-19-16(22)14(25-17(19)23)10-11-4-3-9-24-11/h1-6,9-10,20H,7-8H2,(H,18,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMCFKZONIVOE-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 3
N-(2-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.